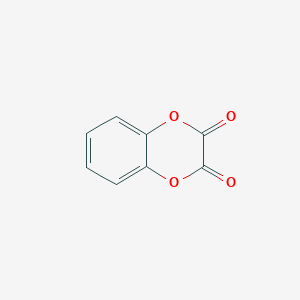

1,4-Benzodioxine-2,3-dione

Description

Properties

IUPAC Name |

1,4-benzodioxine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFECNLMBVTZYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(=O)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609809 | |

| Record name | 1,4-Benzodioxine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-36-0 | |

| Record name | 1,4-Benzodioxine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1,4-Benzodioxane Diol Precursors

The foundational step in many synthetic routes involves the preparation of 1,4-benzodioxane-2,3-diol, a vicinal diol precursor that can be oxidized to the target dione. A patented industrial-scale method (CA2215604C) utilizes catechol derivatives reacted with 3-chloro-1,2-propanediol in the presence of a base, such as sodium hydride, to yield diol intermediates. For example, reacting 3-chloro-1,2-propanediol with catechol in dimethylformamide (DMF) at 0–50°C produces a diol compound, which is subsequently sulfonated and cyclized to form 1,4-benzodioxane derivatives. This method emphasizes cost efficiency and scalability, with yields exceeding 65% after purification via column chromatography (n-hexane/ethyl acetate).

Oxidation of Vicinal Diols to Diones

The critical transformation of 1,4-benzodioxane-2,3-diol to this compound requires selective oxidation of the vicinal hydroxyl groups. Jones reagent (CrO₃ in H₂SO₄) has been employed for this purpose, achieving conversions of 70–85% under controlled conditions (0–5°C, 4–6 hours). Alternative methods include the use of potassium permanganate (KMnO₄) in acidic media, though this risks over-oxidation to carboxylic acids. Recent optimizations highlight the efficacy of Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine) at -78°C, which minimizes side reactions and improves yields to 80–90%.

Table 1: Comparison of Oxidation Methods for Diol-to-Dione Conversion

| Oxidizing Agent | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Jones reagent | 0–5°C, H₂SO₄, 4 h | 70–75 | 92% |

| KMnO₄ | H₂O, 25°C, 6 h | 60–65 | 85% |

| Swern oxidation | DCM, -78°C, 2 h | 85–90 | 98% |

Enzymatic Resolution of Chiral Intermediates

CALB Mutants for Enantioselective Hydrolysis

The enzymatic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester using Candida antarctica lipase B (CALB) mutants, such as A225F/T103A, has emerged as a green chemistry approach. These mutants exhibit enhanced enantioselectivity (e.e. > 0.9) in hydrolyzing the (R,S)-ester to yield optically pure 1,4-benzodioxane-2-carboxylic acid, a potential precursor for dione synthesis. Reactions conducted in a biphasic system (PBS buffer/n-butanol) at 30°C achieve 99% conversion within 1 hour, with the organic phase facilitating easy product isolation.

Ir-Catalyzed Asymmetric Hydrogenation

Complementary to enzymatic methods, Ir-catalyzed asymmetric hydrogenation of 1,4-benzodioxane derivatives has been scaled to 10,000-ton production levels, providing enantiomerically enriched intermediates. This method employs chiral Ir complexes to reduce prochiral ketones to alcohols, which can subsequently be oxidized to diones. The process operates at 50–100 bar H₂ and 60–80°C, delivering e.e. values of 95–99%.

Direct Condensation Routes

Friedel-Crafts Acylation Strategies

Direct synthesis of this compound has been attempted via Friedel-Crafts acylation, where oxalyl chloride reacts with catechol derivatives in the presence of Lewis acids (e.g., AlCl₃). However, this route often results in ester or lactone byproducts due to competing reactions at the phenolic oxygen atoms. Modifications using protective groups (e.g., benzyl or tosyl) on the catechol hydroxyls have improved diketone yields to 40–50%, though scalability remains challenging.

Diels-Alder Approaches

Cycloaddition reactions between furan derivatives and diketene dienophiles offer a stereocontrolled pathway to the dioxine ring. For instance, reacting furan with maleic anhydride under high-pressure conditions (100–150°C, 5–10 bar) yields a bicyclic adduct, which is dehydrogenated using palladium on carbon (Pd/C) to form the aromatic dione. This method achieves 60–70% yields but requires stringent control over reaction parameters to avoid decomposition.

Industrial-Scale Process Optimizations

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization rates in sulfonation reactions, while n-butanol improves enzyme stability in biphasic systems. Catalytic systems, such as Pd/C for dehydrogenation and CALB mutants for hydrolysis, have been optimized for reuse, reducing production costs by 30–40%.

Waste Minimization and Green Chemistry

Recent advancements emphasize solvent recycling and catalytic recovery. For example, the enzymatic process described in PMC10284148 utilizes methyl tertiary-butyl ether (MTBE) for product extraction, which is subsequently distilled and reused. Similarly, Ir catalysts are recovered via filtration and reactivated, minimizing heavy metal waste.

Analytical and Purification Techniques

Chiral HPLC for Enantiopurity Assessment

Chiral HPLC with Daicel CHIRALCEL OJ-H columns is the gold standard for analyzing enantiomeric excess in synthetic intermediates. Mobile phases of n-hexane/isopropanol (90:10) resolve (R) and (S) enantiomers with retention times of 25.2 and 27.1 minutes, respectively.

Chemical Reactions Analysis

1,4-Benzodioxine-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodioxine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Benzodioxine-2,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzodioxine-2,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2.1.1 2,3-Benzodioxine-1,4-dione

- Molecular Formula : C₈H₄O₄

- Molecular Weight : 164.12 g/mol

- Structure : Aromatic benzodioxine ring with ketones at positions 1 and 4.

- Key Differences : Positional isomer of 1,4-Benzodioxine-2,3-dione, differing in the placement of dione groups. This structural variation impacts electronic distribution and reactivity .

2.1.2 Dibenzo[1,4]dioxine-2,3-dione

- Molecular Formula : C₁₂H₆O₄

- Molecular Weight : 238.18 g/mol

- Structure : Fused dibenzodioxine system with dione groups at positions 2 and 3.

- Key Differences: Extended aromaticity increases molecular weight and stability compared to monocyclic benzodioxine-diones.

Functional Group Variations

2.2.1 1,4-Benzodioxane-6-aldehyde

- Molecular Formula : C₉H₈O₃

- Molecular Weight : 164.16 g/mol

- Structure : 1,4-Benzodioxane (saturated oxygenated ring) with an aldehyde substituent at position 6.

- Key Differences : The saturated ring reduces aromatic conjugation, while the aldehyde group enhances electrophilicity, making it reactive in condensation reactions .

2.2.2 2,3-Dihydro-1,4-benzodioxin-2-one

- Molecular Formula : C₈H₆O₃

- Molecular Weight : 150.13 g/mol

- Structure : Partially saturated benzodioxine ring with a single ketone at position 2.

- Key Differences : The absence of a second ketone limits its ability to participate in dione-specific reactions, such as chelation or redox processes .

Heterocyclic Dione Derivatives

2.3.1 Piperazine-2,3-dione Derivatives

- Example Compound : 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione

- Molecular Formula : ~C₁₆H₁₄N₂O₂ (varies by substituent)

- Structure : Piperazine ring with dione groups at positions 2 and 3.

- Key Differences : Nitrogen atoms in the piperazine ring enhance hydrogen-bonding capacity, improving solubility and biological activity (e.g., anthelmintic effects against Fasciola hepatica) .

2.3.2 Quinoxaline-2,3-dione

- Molecular Formula : C₁₀H₈N₂O₂

- Structure : Fused benzene-pyrazine ring with dione groups.

- Key Differences : Nitrogen atoms in the pyrazine ring confer basicity and enable interactions with biological targets like ion channels or enzymes .

Comparative Data Table

Research Findings and Functional Insights

- Lipophilicity and Bioactivity : Piperazine-2,3-dione derivatives exhibit higher ClogP values (2.1–3.8) compared to benzodioxine-diones (~1.5–2.0), correlating with enhanced membrane permeability and anthelmintic efficacy .

- Receptor Binding: Indolin-2,3-dione derivatives show selective affinity for σ2 receptors (Ki = 42 nM), while benzoxazinones prefer σ1 receptors (Ki = 5–30 nM), highlighting the role of dione positioning in target specificity .

- Environmental Fate : Saturated analogs like hexahydrobenzo[b][1,4]dioxine-2,3-dione (C₈H₁₀O₄) are less persistent in the environment due to reduced aromatic stability .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1,4-Benzodioxine-2,3-dione and its derivatives?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to determine proton and carbon environments, and infrared (IR) spectroscopy to identify functional groups like carbonyl (C=O) and ether (C-O-C) stretches. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystallographic analysis, employ X-ray diffraction (XRD) with programs like SHELXL for refinement .

Q. How are this compound derivatives synthesized via reductive alkylation?

- Methodology : React ethylenediamine with carbonyl compounds (e.g., aldehydes or ketones) in the presence of sodium cyanoborohydride (NaBH₃CN) to form intermediates like N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine. Subsequent reaction with diethyl oxalate yields piperazine-2,3-dione derivatives. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization .

Q. What are the computational tools for predicting the lipophilicity (ClogP) of this compound analogs?

- Methodology : Use cheminformatics software (e.g., ChemAxon, Schrödinger Suite) to calculate ClogP values. Validate predictions experimentally using reversed-phase TLC with Rf measurements. This dual approach ensures accurate assessment of hydrophobicity for drug design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound derivatives?

- Methodology : Screen solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C, organocatalysts) to enhance selectivity. Use design of experiments (DoE) to evaluate temperature, stoichiometry, and reaction time. For example, diethyl oxalate reactions require anhydrous conditions and inert atmospheres to avoid side reactions .

Q. What strategies resolve structural contradictions in benzodioxine-dione derivatives with similar spectral data?

- Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to differentiate regioisomers. For ambiguous cases, crystallize the compound and solve the structure via single-crystal XRD. Cross-validate with density functional theory (DFT) calculations to confirm electronic environments .

Q. How does this compound interact with biological targets like enzymes or receptors?

- Methodology : Perform molecular docking studies (e.g., AutoDock, GROMACS) to predict binding affinities. Validate experimentally using enzyme inhibition assays (e.g., fluorometric or colorimetric methods) and surface plasmon resonance (SPR) for kinetic analysis. Derivatives with acetylated or halogenated substituents show enhanced activity due to steric and electronic effects .

Q. What orthogonal protective group strategies enable selective functionalization of benzodioxine-dione scaffolds?

- Methodology : Use tert-butoxycarbonyl (Boc) for amine protection and benzyl (Bn) groups for hydroxyl protection. Deprotect selectively under acidic (e.g., TFA) or hydrogenolytic (e.g., H₂/Pd) conditions. This approach facilitates regioselective amination or benzylation in complex syntheses .

Data Analysis & Experimental Design

Q. How to analyze diastereomeric ratios in asymmetric organocatalytic reactions involving benzodioxine-diones?

- Methodology : Employ chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA/IB). Compare retention times with racemic mixtures and quantify using integration software (e.g., OpenLAB). For dynamic resolutions, monitor enantiomerization via variable-temperature NMR .

Q. What are the critical parameters for scaling up benzodioxine-dione syntheses from milligram to gram scale?

- Methodology : Optimize heat transfer by switching from round-bottom flasks to jacketed reactors. Use continuous-flow systems for exothermic steps (e.g., cyclizations). Monitor purity rigorously with in-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.